![molecular formula C22H16N2O4 B2698733 N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide CAS No. 923686-86-6](/img/structure/B2698733.png)
N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide
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Overview
Description
“N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide” is a complex organic compound. It contains a nicotinamide group, which is a component of Vitamin B3 and is involved in many biological redox reactions. The compound also has a chromen-6-yl group, which is a common structure in many natural products, including flavonoids . The 4-methoxyphenyl group is a common substituent in organic chemistry, known for its ability to increase the lipophilicity of compounds, which can improve cell membrane penetration.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chromen-6-yl ring, a nicotinamide group, and a 4-methoxyphenyl group. These groups would likely confer distinct chemical properties to the compound. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The chromen-6-yl group might undergo electrophilic aromatic substitution reactions, while the carbonyl group in the nicotinamide could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a chromen-6-yl ring and a 4-methoxyphenyl group might increase its lipophilicity, potentially enhancing its ability to cross cell membranes .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown promise as antiviral agents. For instance:
- Compounds 2-5: These 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus .
Anticancer Effects
Several studies have investigated indole derivatives as potential anticancer agents. Notably:
- Anti-HIV Activity: Novel indolyl and oxochromenyl xanthenone derivatives were evaluated as anti-HIV-1 agents .
- EGFR/VEGFR-2 Inhibition: Structural bioinformatics studies identified promising EGFR/VEGFR-2 inhibitors from N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide and its modified derivatives .
Antidiabetic Potential
While more investigations are needed, indole derivatives could play a role in managing diabetes by influencing glucose metabolism.
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-27-17-7-4-14(5-8-17)21-12-19(25)18-11-16(6-9-20(18)28-21)24-22(26)15-3-2-10-23-13-15/h2-13H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKIPYCUBVEIIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide |
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